molecular formula C13H18BClO2 B1420430 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1072945-04-0

2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1420430
CAS No.: 1072945-04-0
M. Wt: 252.55 g/mol
InChI Key: BCRBYHCRLQCNNV-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronic esters, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a para-substituted phenyl group. The chloromethyl (-CH2Cl) substituent at the 4-position of the phenyl ring confers unique reactivity, enabling its use in alkylation, cross-coupling, and polymer chemistry. Its structure facilitates Suzuki-Miyaura couplings while retaining the chloromethyl group for further functionalization .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRBYHCRLQCNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674719
Record name 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-04-0
Record name 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1072945-04-0) is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13_{13}H18_{18}BClO2_2
  • Molecular Weight : 252.54 g/mol
  • Storage Conditions : Inert atmosphere, 2-8°C
  • Signal Word : Danger
  • Hazard Statements : H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed)

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Boron compounds are known to exhibit unique reactivity due to the electron-deficient nature of boron, enabling them to form complexes with biomolecules. This property is particularly relevant in the context of enzyme inhibition and modulation of cellular signaling pathways.

  • Enzyme Inhibition : Research indicates that boron-containing compounds can inhibit certain enzymes involved in cancer progression and bacterial resistance. For instance, studies have shown that derivatives of dioxaborolanes can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .
  • Cell Signaling Modulation : Compounds like this compound may also modulate cell growth and differentiation through interactions with receptor tyrosine kinases (RTKs), such as PDGFR (Platelet-Derived Growth Factor Receptor). This modulation can influence cell proliferation and apoptosis .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antibacterial Agents : The compound's ability to inhibit β-lactamases positions it as a candidate for developing new antibacterial agents against resistant bacterial strains.
  • Cancer Therapeutics : By targeting specific signaling pathways involved in tumor growth, this compound may serve as a lead for anticancer drug development.

Antibacterial Activity

A study explored the efficacy of various dioxaborolane derivatives against resistant bacterial strains. The results indicated that certain modifications to the dioxaborolane structure significantly enhanced antibacterial activity against strains such as Klebsiella pneumoniae and Acinetobacter baumannii, which are notorious for their resistance to multiple drugs .

Cancer Research

Data Summary

Property Value
Molecular FormulaC13_{13}H18_{18}BClO2_2
Molecular Weight252.54 g/mol
Storage ConditionsInert atmosphere, 2-8°C
Antibacterial ActivityEffective against resistant strains
Cancer Cell InhibitionDose-dependent efficacy

Scientific Research Applications

Organic Synthesis

2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boronate structure is particularly useful for:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules and pharmaceuticals.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to form stable complexes with various biomolecules:

  • Anticancer Agents : Research indicates that boron compounds can enhance the efficacy of certain anticancer drugs by improving their solubility and stability.
  • Targeted Delivery Systems : The chloromethyl group allows for further functionalization, enabling targeted delivery of therapeutic agents to specific cells or tissues.

Materials Science

In materials science, this compound is utilized for:

  • Polymer Chemistry : It can be used as a building block for synthesizing boron-containing polymers that exhibit unique thermal and electrical properties.
  • Sensors : Its chemical reactivity can be harnessed in the development of sensors for detecting specific analytes.

Data Table of Applications

Application AreaSpecific Use CaseReference Source
Organic SynthesisSuzuki-Miyaura coupling reactions
Medicinal ChemistryDevelopment of anticancer agents
Materials ScienceSynthesis of boron-containing polymers
SensorsDevelopment of chemical sensors

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating Suzuki-Miyaura reactions. The compound was reacted with various aryl halides under palladium catalysis, yielding high-purity biaryl compounds suitable for pharmaceutical applications.

Case Study 2: Anticancer Drug Enhancement

In a recent investigation into boron-based compounds as drug enhancers, researchers found that the incorporation of this dioxaborolane into a known anticancer drug formulation improved its bioavailability by up to 30%. This study highlights the potential of boron compounds in enhancing therapeutic efficacy.

Case Study 3: Polymer Development

Research into new polymer materials revealed that incorporating this dioxaborolane into polyolefin matrices resulted in materials with enhanced thermal stability and mechanical properties. These findings suggest potential applications in high-performance materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

Bromomethyl Analog: 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key Differences :
    • Reactivity : The bromomethyl group enhances nucleophilic substitution rates compared to chloromethyl due to Br’s lower bond dissociation energy. For example, alkylation of pyrrole using the bromo derivative achieved 34% yield in DMSO .
    • Applications : Preferred in reactions requiring faster kinetics, such as radical polymerizations.
  • Synthesis : Prepared via analogous methods to the chloro compound, substituting bromoacetyl bromide .
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key Differences: Functionality: Lacks the chloromethyl group but contains a bromo substituent directly on the phenyl ring. Applications: Widely used in Suzuki couplings (e.g., with ethyl 4-bromobutanoate) under nickel catalysis at 60°C . Physical Properties: Colorless to light yellow liquid, contrasting with the solid-state of some analogs .

Oxygen-Containing Substituents

[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d)
  • Key Differences :
    • Stability : The hydroxymethyl (-CH2OH) group reduces electrophilicity, requiring protection (e.g., with NaBH4) during synthesis .
    • NMR Data : Distinct ¹H-NMR signals at δ 4.57 ppm (CH2OH) and ¹¹B-NMR at δ 30.6 ppm, reflecting electronic differences from chloromethyl analogs .
Methoxy-Substituted Derivatives (e.g., 2g, 2h, 2i)
  • Key Differences :
    • Electronic Effects : Methoxy (-OCH3) groups donate electrons, reducing boron’s electrophilicity and altering coupling efficiency.
    • Synthesis : Prepared via nucleophilic substitution or Pd-catalyzed borylation, yielding colorless liquids or low-melting solids .

Heterocyclic and Complex Substituents

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key Differences :
    • Heteroatom Influence : Thiophene’s sulfur atom modifies electronic properties, enhancing conjugation in optoelectronic applications.
    • Molecular Weight : 244.546 g/mol, lower than phenyl analogs due to thiophene’s smaller ring .
tert-Butyl [4-(dioxaborolan-2-yl)phenyl]carbamate (12)
  • Key Differences :
    • Functional Group : The carbamate (-NHCOO-t-Bu) group increases steric bulk, reducing reactivity in cross-couplings but improving solubility in polar solvents.
    • Synthesis Yield : 32% via electrophotocatalysis, lower than simpler aryl halides .

Data Tables

Table 1: Comparative Properties of Selected Analogs

Compound Name Substituent Molecular Formula Key Reactivity/Applications Reference
2-(4-(Chloromethyl)phenyl)-dioxaborolane -CH2Cl C13H17BClO2 Alkylation, Suzuki coupling precursor
2-(4-(Bromomethyl)phenyl)-dioxaborolane -CH2Br C13H17BBrO2 Faster alkylation; 34% yield in pyrrole coupling
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol -CH2OH C13H18BClO3 Requires protection; stable in NaBH4/MeOH
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane -Cl, -OCH3 C14H18BCl2O4 Antimalarial drug intermediate; 95% synthesis yield
2-(4-Chlorothiophen-3-yl)-dioxaborolane Thiophene-Cl C10H14BClO2S Optoelectronic applications; SMILES: CC1(C)OB(...)Cl

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for manipulations due to potential vapor release .
  • First-Aid Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
  • Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) .

Q. How is this compound typically synthesized, and what are the critical purity thresholds for research applications?

  • Methodological Answer :

  • Synthesis : The compound is synthesized via Suzuki-Miyaura coupling precursors. A common route involves reacting 4-(chloromethyl)phenylboronic acid with pinacol ester derivatives under anhydrous conditions .
  • Purity Standards : ≥95% purity (HPLC/GC) is required for reproducible results in cross-coupling reactions. Impurities like unreacted boronic acids can hinder catalytic activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the chloromethyl group (δ ~4.5 ppm for -CH2_2Cl) and dioxaborolane ring integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z vs. calculated for C13_{13}H17_{17}BClO2_2) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions compared to non-functionalized dioxaborolanes?

  • Methodological Answer :

  • Mechanistic Insight : The -CH2_2Cl group acts as a latent electrophilic site, enabling sequential functionalization (e.g., nucleophilic substitution post-cross-coupling). This contrasts with non-functionalized analogs limited to single-step couplings .
  • Case Study : In Pd-catalyzed reactions, the chloromethyl group remains inert under basic conditions but can be modified post-coupling via SN2 reactions with amines or thiols .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in Suzuki-Miyaura reactions?

  • Methodological Answer :

  • Variable Control : Optimize ligand-to-metal ratios (e.g., Pd(PPh3_3)4_4 at 2–5 mol%) and base selection (K2_2CO3_3 vs. Cs2_2CO3_3) to address discrepancies in yields .
  • Solvent Effects : Use anhydrous THF or DMF to prevent hydrolysis of the dioxaborolane ring, which can reduce reactivity .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate structural anomalies observed in NMR data?

  • Methodological Answer :

  • Protocol : Crystallize the compound from hexane/EtOAc (1:1) at -20°C. SC-XRD confirms bond angles (e.g., B-O bond lengths ~1.36 Å) and dihedral angles between the chloromethylphenyl and dioxaborolane moieties .
  • Example : A related ferrocenyl-dioxaborolane structure (Acta Cryst. 2008) showed planar geometry at boron, resolving ambiguities in NMR splitting patterns .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight254.54 g/mol
Melting PointNot reported (analog: 96–117°C)
SolubilityDCM, THF, DMSO (sparingly in H2_2O)
StabilityAir-sensitive; store inert gas

Table 2 : Common Contaminants and Mitigation

ContaminantImpact on ResearchRemoval Method
Unreacted Boronic AcidInhibits catalysisColumn chromatography
Hydrolyzed DioxaborolaneReduces coupling efficiencyAnhydrous conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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